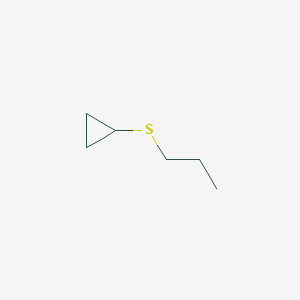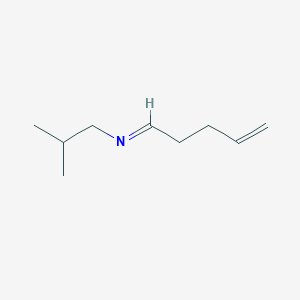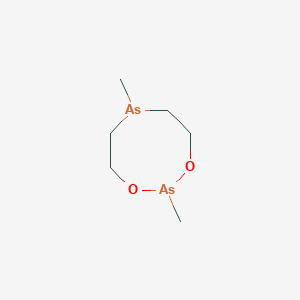
2,6-Dimethyl-1,3,2,6-dioxadiarsocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1,3,2,6-dioxadiarsocane is an organoarsenic compound with the molecular formula C4H10As2O2 It is a heterocyclic compound containing arsenic atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,3,2,6-dioxadiarsocane typically involves the reaction of dimethylarsinic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of intermediate species, which then cyclize to form the desired dioxadiarsocane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,3,2,6-dioxadiarsocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its corresponding arsenic hydrides.
Substitution: The arsenic atoms in the ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Arsenic hydrides and related species.
Substitution: Various substituted dioxadiarsocane derivatives.
Scientific Research Applications
2,6-Dimethyl-1,3,2,6-dioxadiarsocane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,3,2,6-dioxadiarsocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,3,2,6-dioxadiarsocane: Unique due to its specific ring structure and arsenic content.
Dimethylarsinic acid: A precursor in the synthesis of dioxadiarsocane.
Arsenic trioxide: Another arsenic-containing compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its heterocyclic structure containing arsenic atoms. This gives it distinct chemical reactivity and potential for various applications that are not shared by simpler arsenic compounds.
Properties
CAS No. |
87993-24-6 |
|---|---|
Molecular Formula |
C6H14As2O2 |
Molecular Weight |
268.02 g/mol |
IUPAC Name |
2,6-dimethyl-1,3,2,6-dioxadiarsocane |
InChI |
InChI=1S/C6H14As2O2/c1-7-3-5-9-8(2)10-6-4-7/h3-6H2,1-2H3 |
InChI Key |
LTIQSWRYCUZGPU-UHFFFAOYSA-N |
Canonical SMILES |
C[As]1CCO[As](OCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
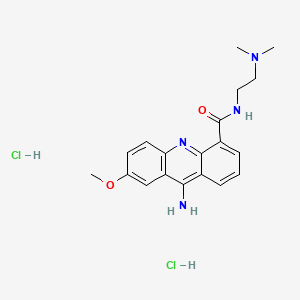
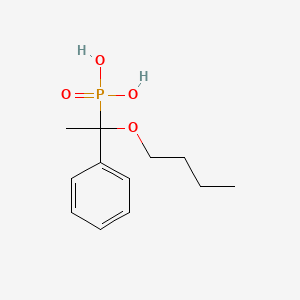

![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
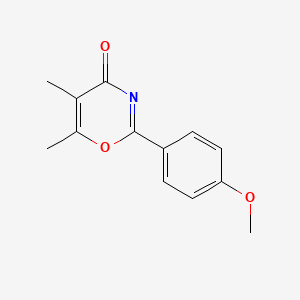
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)
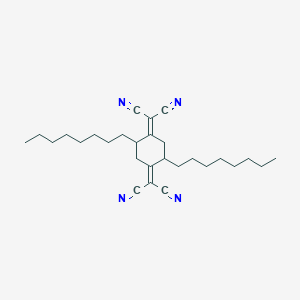
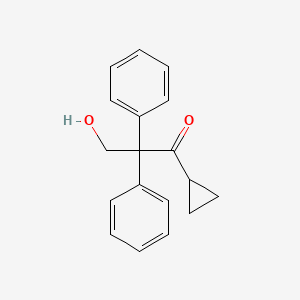


![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)
